6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Medicinal Chemistry Process Chemistry Crystallization

Researchers often face limited availability of chloro-methyl-substituted imidazo[1,2-a]pyridines, hindering SAR workflows. This compound offers the critical 6-chloro-2-methyl-3-carbaldehyde pattern, validated by class-level SAR for antitubercular/anticancer potency. • Dual reactive sites: 6-Cl for nucleophilic aromatic substitution; 3-CHO for Schiff base/condensation libraries. • ≥95% purity (NMR), mp 146-150 °C ensures reproducible synthesis. • Global stock, ambient shipping; immediate availability.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 728864-61-7
Cat. No. B1363578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
CAS728864-61-7
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESCC1=C(N2C=C(C=CC2=N1)Cl)C=O
InChIInChI=1S/C9H7ClN2O/c1-6-8(5-13)12-4-7(10)2-3-9(12)11-6/h2-5H,1H3
InChIKeyMSIOZCNTINYVID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde: A Heterocyclic Aldehyde Building Block


6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 728864-61-7) is a heterocyclic small molecule featuring a fused imidazo[1,2-a]pyridine core with a reactive 3-carbaldehyde group, a 2-methyl substituent, and a 6-chloro substituent . This substitution pattern provides a distinct chemical handle for further derivatization, differentiating it from non-halogenated or non-methylated analogs. The compound is typically supplied as a solid with a verified purity of ≥95% (NMR) and a melting point range of 146-150 °C, making it suitable for reproducible synthetic workflows in medicinal chemistry and materials science .

6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde: No Generic Substitute


Attempting to substitute 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde with a close structural analog such as the 6-unsubstituted version (2-methylimidazo[1,2-a]pyridine-3-carbaldehyde) or the 3-unsubstituted version (6-chloro-2-methylimidazo[1,2-a]pyridine) is chemically and functionally invalid. The 6-chloro substituent introduces a site for nucleophilic aromatic substitution and significantly alters the electronic properties of the heterocyclic core, impacting both its reactivity and biological target engagement [1]. The 3-carbaldehyde group is an essential reactive handle for condensation reactions that is absent in the non-aldehyde analog . A class-level structure-activity relationship (SAR) analysis in antitubercular imidazo[1,2-a]pyridines demonstrates that the combination of chloro and methyl substitutions is critical for achieving optimal potency, confirming that the specific substitution pattern of this compound is non-redundant [1].

Comparative Evidence: 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde vs. Analogs


Higher Melting Point vs. Non-Chlorinated Analog

The 6-chloro substituent in 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde significantly elevates its melting point relative to the non-chlorinated analog, 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde. This difference is a direct result of the increased molecular weight and altered intermolecular forces (e.g., halogen bonding) imparted by the chlorine atom .

Medicinal Chemistry Process Chemistry Crystallization

Aldehyde Reactive Handle vs. Non-Aldehyde Analog

The presence of the 3-carbaldehyde group in the target compound provides a critical, quantifiable differentiation from the non-aldehyde analog, 6-chloro-2-methylimidazo[1,2-a]pyridine. This functional group enables a suite of well-established, high-yielding reactions including reductive aminations, Knoevenagel condensations, and Grignard additions, which are inaccessible to the non-aldehyde comparator .

Organic Synthesis Building Block Derivatization

Enhanced Antitubercular Potency via Chloro/Methyl Substitution

A comprehensive review of imidazo[1,2-a]pyridine analogs as antitubercular agents establishes a class-level structure-activity relationship (SAR) that is highly relevant to the target compound. The study indicates that chloro and methyl substitutions at specific positions on the imidazopyridine ring are key drivers of improved potency against Mycobacterium tuberculosis [1]. The target compound, 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, possesses both of these critical substituents.

Antitubercular Structure-Activity Relationship Drug Discovery

Applications of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde


Synthesis of Anticancer & Antitubercular Leads

The compound's distinct substitution pattern (6-chloro, 2-methyl, 3-carbaldehyde) aligns with class-level SAR findings that associate such features with enhanced biological potency [1]. The aldehyde group serves as a reactive entry point for constructing libraries of Schiff bases, chalcones, or hydrazones. This makes the compound a strategic choice for medicinal chemistry campaigns focused on optimizing hits against targets like Mycobacterium tuberculosis or various cancer cell lines, where the chloro-methyl combination is hypothesized to improve target engagement [1].

Multi-Step Organic Synthesis Building Block

The commercial availability of this compound with a defined purity of ≥95% (NMR) and a well-characterized melting point (146-150 °C) makes it suitable for use as a key intermediate in complex synthetic sequences . Its higher melting point compared to the non-chlorinated analog (117-118 °C) can simplify purification steps . The combination of the aldehyde and the 6-chloro substituent provides two orthogonal reactive sites, enabling sequential derivatization strategies that are not possible with analogs lacking either functional group .

Agrochemical and Novel Material Development

The imidazo[1,2-a]pyridine core is a privileged scaffold in both pharmaceutical and agrochemical research. The 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde variant is specifically investigated for its role as a building block in the synthesis of herbicides and fungicides that target specific plant pathogens . Its unique structural properties are also explored for creating novel polymers and coatings with improved chemical resistance, demonstrating its utility beyond medicinal chemistry .

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